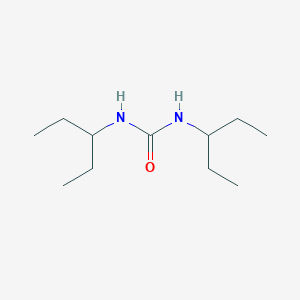
Nonadec-18-YN-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadec-18-YN-9-OL is an organic compound with the molecular formula C19H36O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the 18th carbon and a hydroxyl group at the 9th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonadec-18-YN-9-OL typically involves the use of alkyne and alcohol functional groups. One common method is the partial hydrogenation of a corresponding alkyne precursor, followed by the introduction of the hydroxyl group through hydroboration-oxidation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and borane (BH3) for hydroboration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes often employ continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadec-18-YN-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of nonadec-18-yn-9-one or nonadec-18-yn-9-al.
Reduction: Formation of nonadec-18-en-9-ol or nonadecane-9-ol.
Substitution: Formation of nonadec-18-yn-9-chloride or nonadec-18-yn-9-bromide.
Applications De Recherche Scientifique
Nonadec-18-YN-9-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Nonadec-18-YN-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonadec-1-ene: A long-chain alkene with a similar carbon backbone but lacking the hydroxyl and alkyne groups.
Nonadecane: A saturated hydrocarbon with a similar carbon chain length but no functional groups.
Nonadec-18-ynoic acid: A long-chain alkyne with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Nonadec-18-YN-9-OL is unique due to the presence of both an alkyne and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other long-chain hydrocarbons, making this compound a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
832727-10-3 |
|---|---|
Formule moléculaire |
C19H36O |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
nonadec-18-yn-9-ol |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h1,19-20H,4-18H2,2H3 |
Clé InChI |
JPPOIUZZWYUQHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


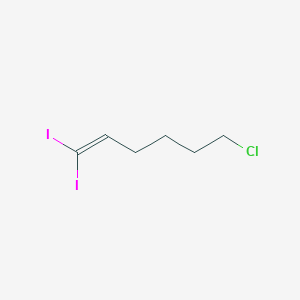
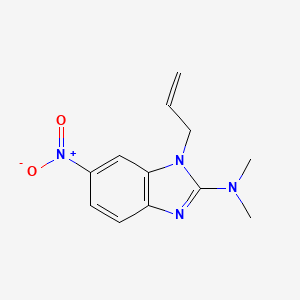

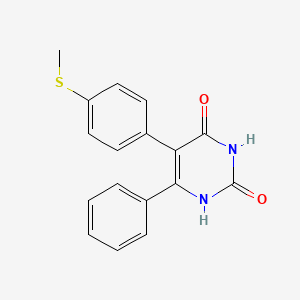
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
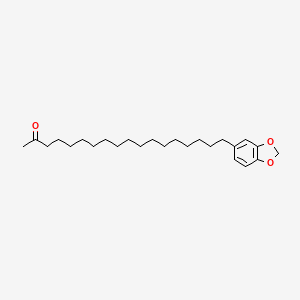
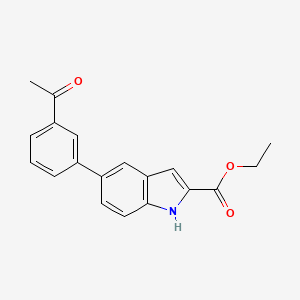
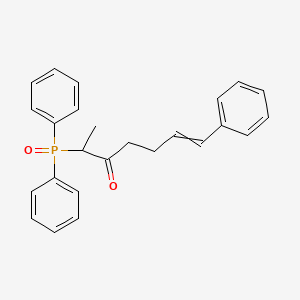

![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)

